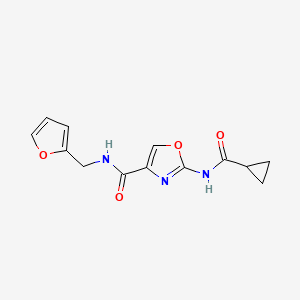

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

CAS No.: 1396808-78-8

Cat. No.: VC4190078

Molecular Formula: C13H13N3O4

Molecular Weight: 275.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396808-78-8 |

|---|---|

| Molecular Formula | C13H13N3O4 |

| Molecular Weight | 275.264 |

| IUPAC Name | 2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17) |

| Standard InChI Key | PHOSLIAAMQPUGR-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3 |

Introduction

The compound 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is a synthetic organic molecule that belongs to the class of oxazole derivatives. It features a unique combination of functional groups, including a cyclopropanecarboxamide moiety and a furan ring, which may impart distinctive chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Formula and Molecular Weight

-

Chemical Formula: Not explicitly mentioned in the available literature, but it can be inferred to be similar to other oxazole derivatives with cyclopropanecarboxamide and furan-2-ylmethyl groups.

-

Molecular Weight: Estimated based on similar compounds, such as 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide, which has a molecular weight of approximately 332.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

-

Cyclopropanecarboxylation: Involves the introduction of a cyclopropanecarboxamide group.

-

Furan Ring Attachment: Involves the attachment of a furan-2-ylmethyl group to the oxazole core.

-

Carboxamide Formation: Involves the formation of the carboxamide group at the 4-position of the oxazole ring.

| Step | Reaction Type | Reagents |

|---|---|---|

| 1. | Cyclopropanecarboxylation | Cyclopropanecarboxylic acid derivatives |

| 2. | Furan Ring Attachment | Furan-2-ylmethyl halides or equivalents |

| 3. | Carboxamide Formation | Carboxylic acid derivatives and coupling agents |

Biological Activities

While specific data on 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is limited, compounds with similar structures often exhibit a range of biological activities:

-

Antimicrobial and Antifungal Activities: Oxazole derivatives are known for their antimicrobial properties.

-

Anticancer Activities: Some oxazole compounds have shown potential in inhibiting cancer cell proliferation.

-

Anti-inflammatory Activities: Furan derivatives have demonstrated anti-inflammatory effects in various studies .

Potential Applications

Given its structural features, 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide may have applications in:

-

Medicinal Chemistry: As a potential lead compound for drug development.

-

Pharmaceutical Research: For the treatment of diseases where oxazole and furan derivatives have shown efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume